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2-Ethyl-3(5 or 6)-dimethylpyrazine, a mixture of isomers are odor-active pyrazine compounds that are typically found in roasted foods formed due to Maillard reaction and pyrolysis of serine and threonine. 2-Ethyl-3, 5-dimethylpyrazine, also known as 2, 6-dimethyl-3-ethyl-pyrazine or fema 3150, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2-Ethyl-3, 5-dimethylpyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2-ethyl-3, 5-dimethylpyrazine is primarily located in the cytoplasm. 2-Ethyl-3, 5-dimethylpyrazine exists in all eukaryotes, ranging from yeast to humans. 2-Ethyl-3, 5-dimethylpyrazine is a burnt almonds, coffee, and potato tasting compound that can be found in a number of food items such as green vegetables, coffee and coffee products, cereals and cereal products, and tea. This makes 2-ethyl-3, 5-dimethylpyrazine a potential biomarker for the consumption of these food products.